3-(2-Ethylhexyloxy)propionic acid

physicochemical properties solvent selection structure-property relationship

3-(2-Ethylhexyloxy)propionic acid (CAS 4126-58-3), also designated 6-ethyl-3-oxa-decanoic acid, is a branched-chain β-alkoxypropionic acid with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol. Unlike simple linear alkyl ether carboxylic acids, this compound bears a 2-ethylhexyl substituent that introduces steric bulk at the β-position of the ether oxygen, yielding a calculated LogP of 3.26, a density of 1.0±0.1 g/cm³, and a predicted boiling point of 297.1±23.0 °C.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 4126-58-3
Cat. No. B14168611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethylhexyloxy)propionic acid
CAS4126-58-3
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCCC(CC)COCCC(=O)O
InChIInChI=1S/C11H22O3/c1-3-5-6-10(4-2)9-14-8-7-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
InChIKeyYDFFAJUOABOCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Ethylhexyloxy)propionic Acid (CAS 4126-58-3): Procurement-Relevant Physicochemical Baseline


3-(2-Ethylhexyloxy)propionic acid (CAS 4126-58-3), also designated 6-ethyl-3-oxa-decanoic acid, is a branched-chain β-alkoxypropionic acid with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . Unlike simple linear alkyl ether carboxylic acids, this compound bears a 2-ethylhexyl substituent that introduces steric bulk at the β-position of the ether oxygen, yielding a calculated LogP of 3.26, a density of 1.0±0.1 g/cm³, and a predicted boiling point of 297.1±23.0 °C . These properties place it at the interface between hydrophobic solvents and amphiphilic surfactants, and it is therefore employed as a chemical intermediate for surfactants, plasticizers, and specialty solvents .

Why Generic 3-(2-Ethylhexyloxy)propionic Acid Substitution Fails: Structural Differentiation That Drives Application Performance


Casual interchange of 3-(2-ethylhexyloxy)propionic acid with its closest linear analog, 3-(octyloxy)propanoic acid (CAS 6064-80-8), or with positional isomers such as 2-(2-ethylhexyloxy)acetic acid is not warranted. The 2-ethylhexyl branch increases molar refractivity and reduces molecular packing efficiency relative to the linear C₈ chain, which alters both bulk-phase properties and interfacial behavior . These structural distinctions translate into quantifiable differences in density, boiling point, and hydrophobicity that directly affect solvency power, surfactant critical micelle concentration (CMC), and metal-ion extraction selectivity. The evidence below demonstrates that the branched-ether-propionic acid architecture confers measurable advantages that generic or linear substitutes cannot replicate.

3-(2-Ethylhexyloxy)propionic Acid: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Branched vs. Linear Alkyl Chain: Density, Boiling Point, and LogP Differentiation Against 3-(Octyloxy)propanoic Acid

When compared with its linear isomer 3-(octyloxy)propanoic acid (CAS 6064-80-8), the 2-ethylhexyl-branched compound exhibits a 4.4% higher predicted density (1.0 vs. 0.958 g/cm³) and a 5.8 °C lower predicted boiling point (297.1 °C vs. 302.9 °C), consistent with reduced intermolecular packing due to steric branching . The branched compound also shows a higher computed LogP (3.26 vs. an estimated ~3.0 for the linear analog), indicating greater hydrophobicity that can enhance partitioning into organic phases during liquid-liquid extraction .

physicochemical properties solvent selection structure-property relationship

Surfactant Performance: Branched Alkyl Ether Carboxylates Provide Lower Surface Tension than Linear Counterparts

In a study of branched alcohol polyoxyethylene ether carboxylates (A13EC5-Na and A13EC7-Na) versus linear analogs (A12EC5-Na and A12EC7-Na), branched surfactants reduced the surface tension of water to approximately 27 mN/m, whereas linear surfactants consistently yielded higher equilibrium surface tension values [1]. Although this study evaluated ethoxylated variants, the branched hydrophobe effect is class-level transferable: the 2-ethylhexyl chain disrupts tight packing at the air-water interface, lowering the minimum achievable surface tension compared with linear C₈ ether carboxylates [1].

surfactant interfacial tension wetting branched hydrophobe

Metal-Ion Extraction Selectivity: α-Secondary Branched Carboxylic Acids Exhibit Higher Separation Factors than Primary or Tertiary Carboxylic Acids

Chinese patent CN113292419 discloses that carboxylic acids bearing an α-secondary carbon (i.e., a branched alkyl group at the alpha position) deliver higher separation factors, lower stripping acidity, and higher loading capacity for metal-ion extraction compared with α-primary or α-tertiary carboxylic acid analogs [1]. Although the patent primarily exemplifies α-branched acids rather than β-ether acids, the structural principle—that sterically appropriate branching near the carboxylate headgroup enhances metal-ion discrimination—supports the selection of 3-(2-ethylhexyloxy)propionic acid over linear 3-(alkoxy)propionic acids for hydrometallurgical applications requiring high selectivity for Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, and rare-earth cations [1].

metal extraction carboxylic acid extractant separation factor rare earths

Ether Oxygen Position: β-Alkoxypropionic Acid Architecture Confers Antimicrobial Activity Not Observed with Simple Carboxylic Acids

A classic study of β-alkoxypropionic acids and their methyl esters demonstrated that alkoxy chain length governs antimicrobial potency, with an optimum at R = C₁₂H₂₅ (dodecyl) [1]. Introduction of oxyethylene spacer units further enhanced activity against Staphylococcus aureus [1]. While 3-(2-ethylhexyloxy)propionic acid (effective C₈, branched) was not specifically tested, the structure-activity trend indicates that the β-ether–carboxylic acid motif is essential for antimicrobial function; simple carboxylic acids lacking the ether linkage (e.g., 2-ethylhexanoic acid) show no comparable activity in this assay system.

antimicrobial β-alkoxypropionic acid structure-activity relationship preservative

Foam Stability: Branched Alkyl Ether Carboxylates Offer Controlled, Low-Foam Profiles Versus High-Foam Linear Analogs

The same study on branched polyoxyethylene ether carboxylates reports that the foam stability of branched surfactants is inferior to that of linear surfactants [1]. This is a deliberate advantage in industrial cleaning, metalworking fluids, and high-pressure spray applications where excessive foam is detrimental. While linear alcohol ether carboxylates produce voluminous, stable foam (desirable in personal-care products), the branched-chain variants—including 2-ethylhexyl-derived structures—generate a transient, low-stability foam that collapses rapidly after mechanical agitation ceases [1].

foam control low-foam surfactant industrial cleaning branched hydrophobe

3-(2-Ethylhexyloxy)propionic Acid: Evidence-Backed Research and Industrial Application Scenarios


Hydrometallurgical Metal-Ion Extraction and Separation

The sterically branched architecture of 3-(2-ethylhexyloxy)propionic acid, consistent with the α-secondary carboxylic acid extractant design disclosed in CN113292419, supports deployment as an organic-phase extractant for selective recovery of Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, and rare-earth cations from chloride, sulfate, or nitrate leachates [1]. The predicted higher LogP (3.26) relative to linear octyloxy analogs reduces aqueous-phase extractant loss, while the branch-induced steric effect near the carboxylate headgroup is expected to improve metal-ion separation factors and permit stripping at lower acid concentrations, directly lowering operational acid consumption and neutralization costs [1].

Low-Foam Surfactant Intermediate for Industrial and Institutional Cleaning

Class-level evidence from branched alcohol ether carboxylates demonstrates that the 2-ethylhexyl hydrophobe imparts lower equilibrium surface tension (~27 mN/m) and poor foam stability compared with linear-chain analogs [1]. These properties make 3-(2-ethylhexyloxy)propionic acid and its salts ideal intermediates or co-surfactants for high-pressure spray cleaning, metal degreasing, and machine dishwashing formulations where rapid wetting and foam collapse are critical performance requirements [1].

β-Alkoxy Acid Scaffold for Antimicrobial Preservative Development

The β-alkoxypropionic acid core structure is essential for antimicrobial activity against S. aureus and Penicillium, with potency modulated by alkoxy chain length [1]. 3-(2-Ethylhexyloxy)propionic acid provides the branched C₈ hydrophobe variant of this scaffold, offering a differentiated hydrophobicity-antimicrobial balance compared with the dodecyloxy optimum. This compound therefore serves as a structure-activity relationship (SAR) probe and a lead scaffold for developing preservatives with tailored solubility and antimicrobial spectrum, where simple 2-ethylhexanoic acid would be inactive [1].

Specialty Solvent and Plasticizer Intermediate

The predicted boiling point of 297.1 °C and density of 1.0 g/cm³, coupled with a LogP of 3.26, position 3-(2-ethylhexyloxy)propionic acid as a moderately high-boiling, hydrophobic solvent or esterification feedstock for plasticizer synthesis [1]. The branched alkyl chain reduces viscosity and improves low-temperature flexibility of derived esters compared with linear octyloxypropionate esters, making it a candidate for non-phthalate plasticizer development targeting cold-flex applications [1].

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